molecular formula C10H7ClFN B099498 2-Chloro-6-fluoro-4-methylquinoline CAS No. 18529-12-9

2-Chloro-6-fluoro-4-methylquinoline

Cat. No.: B099498
CAS No.: 18529-12-9
M. Wt: 195.62 g/mol
InChI Key: NWUZTEJFFHETQP-UHFFFAOYSA-N
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Description

The Quinoline (B57606) Scaffold as a Privileged Heterocycle in Contemporary Research

In the lexicon of medicinal chemistry, a "privileged scaffold" refers to a molecular structure that is capable of binding to multiple biological targets, thereby serving as a versatile template for drug discovery. The quinoline ring system is widely recognized as such a scaffold. nih.govresearchgate.net Its derivatives are known to exhibit an extensive range of biological activities, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. nih.govnih.gov

The synthetic versatility of the quinoline core is a key factor contributing to its privileged status. nih.gov The ability to readily introduce a wide variety of substituents at multiple positions on the ring system allows chemists to generate large libraries of structurally diverse analogs. nih.gov This chemical tractability enables the systematic exploration of structure-activity relationships (SAR), a fundamental practice in the optimization of lead compounds in drug development. nih.gov The fusion of an electron-rich benzene (B151609) ring with an electron-deficient pyridine (B92270) ring results in a unique electronic distribution, which influences its interactions with biological macromolecules. orientjchem.org

Examples of Biological Activities of Quinoline Derivatives
Anticancer
Antimalarial
Antimicrobial
Anti-inflammatory
Antiviral
Anticonvulsant
Analgesic
This table highlights the diverse therapeutic areas where the quinoline scaffold has shown significant potential. nih.govnih.gov

The Role of Halogenation and Methyl Substitution in Modulating Quinoline Properties for Academic Inquiry

The functionalization of the quinoline scaffold with various substituents is a critical strategy for fine-tuning its physicochemical and biological properties. Halogenation and alkyl substitution are two of the most common and impactful modifications employed in academic research.

Halogenation: The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the quinoline ring can profoundly alter its electronic properties, lipophilicity, and metabolic stability. For instance, the incorporation of a fluorine atom, as seen in the 6-position of the target compound, can significantly enhance antibacterial activity. orientjchem.org Halogens can also serve as synthetic handles, providing reactive sites for further molecular elaboration through cross-coupling reactions. nih.gov The position and nature of the halogen substituent can have a minor or significant impact on the biological activity of the resulting compound. acs.org For example, studies on 8-substituted quinolines have demonstrated that halogenation can be achieved with high regioselectivity, providing a route to novel derivatives with potential applications. rsc.org

Methyl Substitution: The addition of a methyl group, a small alkyl substituent, can influence the properties of the quinoline molecule through steric and electronic effects. Electronically, a methyl group is weakly electron-donating, which can modulate the reactivity of the ring system. Sterically, its presence can influence the conformation of the molecule and its binding affinity to a target protein by occupying specific pockets in the binding site. In the case of 2-Chloro-6-fluoro-4-methylquinoline, the methyl group at the 4-position is a key feature.

Effect of Substitution on Quinoline Properties Description Example
Halogenation (e.g., Fluorine) Alters electronic properties, lipophilicity, metabolic stability, and can serve as a synthetic handle.Introduction of a fluorine atom at the 6-position can enhance antibacterial activity. orientjchem.org
Methyl Substitution Influences steric hindrance and provides a weak electron-donating effect, modifying molecular conformation and reactivity.The methyl group at C4 can influence binding to biological targets.

Contemporary Research Landscape of this compound and its Analogs

This compound is a polysubstituted quinoline that serves primarily as a versatile building block in synthetic organic chemistry. Its structure combines the key features of halogenation (chloro and fluoro groups) and methyl substitution, making it a valuable precursor for the synthesis of more complex molecules with potential biological activities.

While extensive research focusing solely on the biological profile of this compound is not widely published, its utility is demonstrated through the synthesis of its analogs. For instance, the related compound, 4-chloro-6-fluoro-2-methylquinoline (B103436), has been used as a starting material in the synthesis of novel 2-substituted-4-amino-6-halogenquinolines, which were evaluated for their antiproliferative activity against various human cancer cell lines. nih.gov

The reactivity of the chloro group at the 2-position is of particular interest to synthetic chemists. This position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. orientjchem.orgiust.ac.ir This reactivity is a cornerstone of its application as an intermediate. Research on analogous 2-chloroquinolines demonstrates their use in constructing more complex heterocyclic systems, such as quinolinyl-pyrazoles and tetrazoloquinolines, through reactions involving the chloro and other functional groups on the quinoline ring. nih.gov

The synthesis of this compound itself can be envisioned through established quinoline synthesis methodologies, likely involving the cyclization of appropriately substituted anilines and carbonyl compounds, followed by chlorination. sphinxsai.comchemicalbook.com

Physicochemical Properties of this compound

PropertyValue
CAS Number 18529-12-9
Molecular Formula C10H7ClFN
Molecular Weight 195.62 g/mol sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
This table provides basic identification and physical data for the subject compound. sigmaaldrich.comguidechem.comcymitquimica.com

Properties

IUPAC Name

2-chloro-6-fluoro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUZTEJFFHETQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 6 Fluoro 4 Methylquinoline and Its Derivatives

Established Synthetic Pathways to 2-Chloro-6-fluoro-4-methylquinoline

The synthesis of this compound often relies on well-established, multi-step procedures that allow for precise control over the substitution pattern on the quinoline (B57606) ring. These methods typically involve the construction of a quinoline or quinolinone precursor followed by a targeted chlorination step.

Multi-Step Reaction Sequences for Specific Substitution Patterns

The construction of the quinoline core with the desired 6-fluoro and 4-methyl substituents is the initial critical phase. Classical methods like the Conrad-Limpach-Knorr synthesis or the Gould-Jacobs reaction are frequently employed. mdpi.com For instance, the Conrad-Limpach-Knorr reaction involves the condensation of an aniline (B41778) with a β-ketoester. mdpi.com Depending on the reaction conditions, this can lead to either a 4-quinolone or a 2-quinolone. mdpi.com

Another powerful strategy is the electrophilic cyclization of N-(2-alkynyl)anilines, which can produce a variety of substituted quinolines under mild conditions. nih.gov This method allows for the introduction of a halogen at the 3-position during the cyclization process. nih.gov Although direct synthesis of this compound via this route is not explicitly detailed, the principles can be adapted to create the necessary precursors.

Derivatization from Precursor Quinolinone Intermediates

A common and highly effective route to 2-chloroquinolines involves the synthesis of the corresponding 2-quinolinone (or 2-hydroxyquinoline) precursor first. chim.itchemicalbook.com For the target molecule, this would be 6-fluoro-4-methylquinolin-2(1H)-one. This intermediate can be synthesized through various condensation reactions. Once the quinolinone is obtained, it can be converted to the desired 2-chloro derivative. This two-step approach is often preferred due to the high yields and selectivity of the subsequent chlorination step. chemicalbook.com

The synthesis of quinolinone derivatives can be achieved through several named reactions. The Gould-Jacobs reaction, for example, utilizes the reaction of anilines with acylmalonic esters to form quinolone derivatives. mdpi.com

Chlorination Protocols for Quinolone Precursors

The conversion of a 2-quinolinone to a 2-chloroquinoline (B121035) is a standard transformation in organic synthesis. This is typically achieved by treating the quinolinone with a chlorinating agent. Common reagents for this purpose include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). For example, heating 6-fluoro-4-hydroxyquinoline (B1304773) with phosphorus oxychloride under reflux is a known method to produce 4-chloro-6-fluoroquinoline. prepchem.com A similar principle applies to the synthesis of 2-chloro derivatives from 2-quinolinones.

A general procedure for the chlorination of a 1-methylquinolin-2(1H)-one involves heating with a mixture of triphenylphosphine (B44618) and trichloroisocyanuric acid, which yields the corresponding 2-chloroquinoline in good yield. chemicalbook.com Another established method involves the use of 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a mild and selective electrophilic chlorine source. acs.org

Advanced Synthetic Approaches to Halogenated Quinoline Scaffolds

Recent advancements in synthetic organic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the halogenation of quinoline systems. These modern approaches often provide superior regioselectivity and functional group tolerance compared to classical methods.

Regioselective Halogenation Strategies for Quinoline Systems

Achieving regioselective halogenation directly on a pre-formed quinoline ring can be challenging due to the multiple reactive positions. However, a number of advanced strategies have been developed to address this. For instance, the site-selective aromatic halogenation of substituted quinolines remains a significant synthetic challenge, though methods for producing 3-bromoquinolines via the bromination of quinoline hydrochlorides exist. nih.gov

Modern methods often employ directing groups to guide the halogenating agent to a specific position. Transition metal catalysis has also emerged as a powerful tool for regioselective C-H functionalization of quinolines. mdpi.com For example, rhodium-catalyzed C8 bromination of quinoline N-oxides with N-bromosuccinimide (NBS) has been reported. mdpi.com While not directly applicable to the synthesis of this compound, these principles highlight the potential for developing highly selective halogenation reactions.

An efficient method for the C5-selective halogenation of quinoline derivatives has been developed using readily available N-halosuccinimides (NCS, NBS, and NIS) in water, proceeding without the need for metal catalysts or additional oxidants. rsc.org

Metal-Free Halogenation Protocols and Their Academic Implications

In recent years, there has been a significant push towards the development of metal-free synthetic methods to reduce cost and environmental impact. For the halogenation of quinolines, several effective metal-free protocols have been established. nih.govrsc.org

One notable example is the regioselective, remote C5–H halogenation of 8-substituted quinolines using trihaloisocyanuric acids as an atom-efficient halogen source. nih.govrsc.org This reaction is operationally simple, proceeds under air at room temperature, and demonstrates high generality and complete regioselectivity in most cases. nih.govrsc.org This approach provides an economical route to halogenated quinolines with excellent functional group tolerance. nih.govrsc.org

The development of such metal-free methods is of significant academic interest as it expands the toolbox for organic chemists and provides more sustainable pathways for the synthesis of important heterocyclic compounds. These protocols often offer complementary reactivity to traditional metal-catalyzed reactions and open up new avenues for the synthesis of novel quinoline derivatives. nih.govrsc.org

Microwave-Assisted Synthesis of Quinoline Derivatives

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This approach is particularly effective in the synthesis of heterocyclic compounds like quinoline derivatives. nih.gov The use of microwave irradiation can significantly reduce reaction times from hours to mere minutes and improve yields. researchgate.netnih.gov

The synthesis of quinoline derivatives is often facilitated by microwave energy, which promotes rapid heating of the reaction mixture. nih.gov For instance, the microwave-assisted multicomponent reaction of aldehydes, amines, and (thio)barbituric acid can produce pyrimido[4,5-b]quinolines (PQs). nih.gov Similarly, the reaction of 2-chloro-3-formylquinoline with urea/thiourea under microwave irradiation yields PQs in as little as 9-10 minutes. nih.gov This efficiency is a hallmark of microwave-assisted synthesis, providing a cleaner reaction with fewer side products and an easier workup. researchgate.net

Researchers have successfully synthesized various heterocyclic derivatives using this method. For example, a series of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones were synthesized via a one-pot, three-component reaction under microwave irradiation using different aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone in the presence of glacial acetic acid. nih.gov This metal-free approach highlights key advantages such as short reaction times, high product yields, and straightforward purification without the need for column chromatography. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Quinoline Analogs

Reactants Catalyst/Solvent Reaction Time Yield Reference
Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, dimedone Glacial acetic acid 10 minutes High nih.gov
2-Chloro-3-formylquinoline, urea/thiourea Not specified 9-10 minutes Not specified nih.gov
p-toluidine, chloroacetyl chloride Not specified 5-10 minutes 50-80% researchgate.net

Multicomponent Reactions (MCRs) for Quinoline Framework Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. mdpi.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate complex molecules from simple precursors. mdpi.com

The construction of the quinoline framework is well-suited to MCRs. A notable example is the synthesis of 1H-pyrazolo[3,4-b]quinolines, which can be achieved through a three-component reaction involving 5-aminopyrazole, an aromatic aldehyde, and dimedone. mdpi.com While early examples of such reactions have been known for over a century, their application in modern organic synthesis continues to expand. mdpi.com

Recent advancements have demonstrated the utility of MCRs in producing a variety of quinoline-based structures. For instance, a microwave-assisted, one-pot multicomponent reaction has been developed for the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. nih.gov This method combines aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone, showcasing the power of MCRs to create structurally diverse libraries of compounds. nih.gov The use of catalysts, such as L-proline, has also been explored in the MCR-based synthesis of pyrazolo[3,4-b]quinolines. mdpi.com

Table 2: Examples of Multicomponent Reactions for Quinoline-Related Scaffolds

Reactants Catalyst/Conditions Product Type Reference
5-aminopyrazole, aromatic aldehyde, dimedone Not specified 1H-pyrazolo[3,4-b]quinoline mdpi.com
Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, dimedone Glacial acetic acid, microwave irradiation 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one nih.gov

Catalyst-Driven Synthesis of this compound Analogs

Catalysis plays a central role in the synthesis of quinoline derivatives, offering pathways to complex molecules with high efficiency and selectivity. Both transition metals and acid catalysts are instrumental in constructing and functionalizing the quinoline core.

Transition Metal Catalysis in Quinoline Synthesis and Functionalization

Transition-metal-catalyzed reactions have become a dominant force in the synthesis of complex heterocyclic compounds, including quinolines. ias.ac.in These methods offer significant advantages over traditional synthetic routes by enabling the construction of diverse molecular libraries from readily available starting materials. ias.ac.in Catalysts based on palladium, copper, iron, and cobalt have been successfully employed in the synthesis of quinoline scaffolds. ias.ac.infrontiersin.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the functionalization of the quinoline ring system. nih.gov For example, a palladium-catalyzed Sonogashira coupling can be used in a domino reaction to form quinoline motifs from benzimidoyl chlorides and 1,6-enynes. ias.ac.in Similarly, the Suzuki-Miyaura coupling has been utilized in the total synthesis of marine alkaloids containing indole (B1671886) moieties, demonstrating its utility in constructing complex natural products. nih.gov

Iron-catalyzed reactions have also been developed for the synthesis of disubstituted quinolines from arylnitrones and vinyl acetates. ias.ac.in Furthermore, copper-catalyzed methods, such as the CuBr-ZnI2 combo-catalyzed synthesis via C-H activation, provide another avenue to quinoline derivatives. ias.ac.in These transition metal-catalyzed approaches are essential for creating the polysubstituted quinolines that are of significant interest in medicinal chemistry. ias.ac.in

Lewis and Brønsted Acid Catalysis in Quinoline Cyclization Reactions

Acid catalysis is fundamental to many cyclization reactions that form the core of the quinoline structure. Both Brønsted and Lewis acids can effectively promote these transformations. rsc.orgnih.gov Lewis acids, in particular, function by activating electrophiles, coordinating to a Lewis basic site on the reactant, which increases its electrophilicity and lowers the activation energy of the subsequent reaction step. youtube.com

The synergistic effect of using both a Brønsted and a Lewis acid has been shown to be highly effective in promoting cascade cyclization reactions. rsc.org This dual catalysis approach has been successfully applied to the synthesis of pyrrolo[2,1-a]isoquinolines. rsc.org In the context of quinoline synthesis, acid-catalyzed cyclizations are a key step in many classical methods. For instance, the Prins cyclization, used to form tetrahydropyrans, can be catalyzed by either Brønsted or Lewis acids, and a combination of both can lead to synergistic rate enhancements. nih.gov

Boron trifluoride etherate (BF3·Et2O), a common Lewis acid, has been used to catalyze the cascade reaction of enaminones with propargylic alcohols, providing regioselective access to multisubstituted 1,2-dihydropyridines. nih.gov Such strategies are applicable to the synthesis of the heterocyclic core of quinoline-like molecules.

Green Chemistry Principles in the Synthesis of Quinoline Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of quinoline derivatives, several strategies align with these principles.

Microwave-assisted synthesis is a prime example of a green chemistry approach, as it often leads to significantly shorter reaction times, reduced energy consumption, and higher yields, thereby minimizing waste. researchgate.netnih.gov The use of metal-free multicomponent reactions further enhances the green credentials of a synthetic protocol by increasing atom economy and reducing the need for potentially toxic metal catalysts. nih.gov

Another green strategy is the use of electrocatalysis, which can eliminate the need for chemical oxidants. acs.org For example, a metal-free electrocatalytic [4 + 2] annulation has been developed for the synthesis of fused tricyclic quinoline derivatives. acs.org This method is environmentally sustainable and economically viable as it avoids expensive and toxic transition metals. acs.org The development of metal-free C(sp3)–H bond functionalization and tandem cyclization strategies also represents a move towards more environmentally friendly synthetic routes for valuable quinoline compounds. nih.gov

Table 3: Green Chemistry Approaches in Quinoline Synthesis

Green Chemistry Principle Synthetic Method Advantages Reference
Energy Efficiency Microwave-Assisted Synthesis Reduced reaction time, lower energy consumption researchgate.netnih.gov
Atom Economy Multicomponent Reactions (MCRs) High atom economy, reduced waste nih.govmdpi.com
Avoidance of Hazardous Substances Metal-Free Catalysis Eliminates use of toxic heavy metals nih.govacs.orgnih.gov

Reactivity and Derivatization Studies of 2 Chloro 6 Fluoro 4 Methylquinoline

Nucleophilic Substitution Reactions at C-2 (Chlorine Position)

The chlorine atom at the C-2 position of the quinoline (B57606) ring is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.

The displacement of the C-2 chlorine by various amine nucleophiles is a well-established method for the synthesis of 2-aminoquinoline (B145021) derivatives. Studies on analogous 2-chloro-6-methylquinolines have shown that reactions with both primary and secondary amines proceed efficiently to yield the corresponding 2-amino-6-methylquinolines. nih.govresearchgate.net For instance, the reaction of 3-(chloromethyl)-2-chloro-6-methylquinoline with substituted aromatic amines in the presence of a base like triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃) readily furnishes the desired amino derivatives. nih.gov Similarly, the reaction of 4-chloro-6-fluoro-2-methylquinoline (B103436) with an excess of aliphatic amines at reflux has been used to prepare key intermediates for further synthesis. nih.gov These reactions are typically carried out in a suitable solvent and may require heating to facilitate the substitution. The general transformation is a cornerstone for creating libraries of substituted quinolines for various research applications.

Table 1: Representative Nucleophilic Substitution with Amines

Reactant Nucleophile Product
2-Chloro-6-fluoro-4-methylquinoline Primary/Secondary Amine (R¹R²NH) 2-(R¹R²-amino)-6-fluoro-4-methylquinoline

While direct experimental data on the reaction of this compound with oxygen nucleophiles like methoxide (B1231860) is not extensively documented in readily available literature, the principles of nucleophilic aromatic substitution suggest that such reactions are feasible. Alkoxides, such as sodium methoxide, are potent nucleophiles capable of displacing activated halides from aromatic rings. youtube.com In a related context, the synthesis of 4-alkoxy-2-methylquinolines has been achieved from the corresponding 4-hydroxyquinolines under basic conditions, demonstrating the formation of the C-O bond. nih.gov For 2-chloroquinolines, the reaction with sodium methoxide in a suitable solvent like methanol (B129727) or DMF would be expected to yield the corresponding 2-methoxy-6-fluoro-4-methylquinoline. The reaction likely proceeds via an SNAr mechanism, similar to that observed with amine nucleophiles. It is important to note that with hindered alkyl halides, alkoxides can also promote elimination reactions; however, for an aryl halide like this, substitution is the more probable pathway. lecturio.comdoubtnut.com

Table 2: Expected Reaction with Oxygen Nucleophile

Reactant Nucleophile Expected Product

The C-2 chlorine atom can be readily displaced by sulfur-containing nucleophiles. Research on the reactions of 2-chloro-4-methylquinolines with various sulfur nucleophiles has been a subject of interest. researchgate.net Thiolates (RS⁻), generated from thiols in the presence of a base, are excellent nucleophiles for SNAr reactions. The reaction of this compound with a thiol, such as thiophenol, in the presence of a base would lead to the formation of a 2-thioether derivative. These reactions are valuable for introducing sulfur-based functionalities into the quinoline scaffold, leading to compounds with distinct electronic and structural properties.

Table 3: Representative Reaction with Sulfur Nucleophile

Reactant Nucleophile Expected Product

The synthesis of quinoline-triazole conjugates can be achieved through several synthetic strategies starting from this compound. One common approach involves a two-step sequence: first, substitution of the chloride with sodium azide (B81097) to form 2-azido-6-fluoro-4-methylquinoline, followed by a [3+2] cycloaddition reaction (such as the copper-catalyzed azide-alkyne cycloaddition, CuAAC) with an alkyne. This method allows for the versatile construction of 1,4-disubstituted 1,2,3-triazoles. An alternative pathway is the direct substitution of the chlorine with a pre-formed triazole anion acting as a nucleophile. The synthesis of related 6-(1H-1,2,3-triazol-1-yl)quinolines and 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones has been successfully demonstrated, highlighting the utility of these methods in creating complex heterocyclic systems. researchgate.netnih.gov

Table 4: Synthetic Approach to Triazole Conjugates

Step Reactants Intermediate/Product
1 This compound, Sodium Azide (NaN₃) 2-Azido-6-fluoro-4-methylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) on the this compound ring system is a complex process governed by the directing effects of the existing substituents and the inherent reactivity of the quinoline nucleus. The quinoline ring system consists of two fused rings: a pyridine (B92270) ring (electron-deficient) and a benzene (B151609) ring (carbocyclic).

The pyridine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution is overwhelmingly favored to occur on the carbocyclic ring (positions C-5, C-7, and C-8).

The regiochemical outcome on this ring is determined by the interplay of the following factors:

Fluorine at C-6: The fluorine atom is a deactivating substituent due to its strong inductive electron-withdrawing effect (-I). However, it is an ortho, para-director due to resonance electron donation (+M). It will therefore direct incoming electrophiles to the C-5 and C-7 positions. The incorporation of fluorine at the 6-position is a common strategy in the development of fluoroquinolone antibacterials. nih.gov

Methyl Group at C-4: While not directly on the carbocyclic ring, its electronic influence is transmitted through the system.

The Fused Pyridine Ring: The rest of the heterocyclic system acts as a deactivating group towards the carbocyclic ring, with the deactivating effect being most pronounced at the C-5 and C-8 positions, which are peri to the ring nitrogen.

Considering these effects, the likely positions for electrophilic attack are C-5 and C-7. The C-5 position is ortho to the fluorine and para to the C-8a carbon of the pyridine ring. The C-7 position is ortho to the fluorine and meta to the C-8a carbon. Computational methods, such as the RegioSQM model which calculates proton affinities, can provide more precise predictions for the most nucleophilic site on the aromatic ring. nih.gov In related nitroquinoline syntheses, nitration of 8-alkyl-2-methylquinoline occurs at the C-5 position, indicating its susceptibility to electrophilic attack. mdpi.com A careful analysis of the combined electronic and steric effects is necessary to predict the major product of a specific electrophilic substitution reaction.

Halogenation at Other Ring Positions (e.g., C-5 bromination)

Further halogenation of the this compound ring system can introduce additional reactive handles for subsequent diversification. While direct bromination of this compound at the C-5 position is not extensively detailed in the provided search results, the chemistry of related halo-anilines, which are precursors to quinolines, offers insights into potential synthetic routes. For instance, the synthesis of compounds like 4-bromo-2-chloro-6-fluoroaniline (B1287600) demonstrates the feasibility of introducing bromine onto a substituted aniline (B41778) ring. bldpharm.com This bromo-chloro-fluoro-substituted aniline could then, in principle, be used in a Combes or Doebner-von Miller type quinoline synthesis to generate the corresponding 5-bromo-2-chloro-6-fluoro-4-methylquinoline. The reactivity of the quinoline ring towards electrophilic substitution is influenced by the existing substituents, and the precise conditions for selective C-5 bromination would require careful optimization to avoid side reactions.

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Quinolines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comresearchgate.net The chloro and fluoro substituents on the this compound scaffold serve as reactive sites for such transformations.

The chlorine atom at the C-2 position is generally more reactive towards palladium-catalyzed cross-coupling than the fluorine atom at C-6. This difference in reactivity allows for regioselective functionalization. nih.gov Common cross-coupling reactions that could be employed include the Suzuki-Miyaura coupling (using boronic acids or their esters), Stille coupling (using organotin reagents), Heck coupling (using alkenes), Sonogashira coupling (using terminal alkynes), and Buchwald-Hartwig amination (using amines). nih.govmdpi.comnih.gov For instance, in related polyhalogenated quinazolines, palladium catalysis has been used to achieve regioselective cross-coupling with aryl- and heteroarylboronic acids. nih.gov Similar strategies could be applied to this compound to introduce a wide variety of substituents at the C-2 position.

Cross-Coupling Reaction Coupling Partner Catalyst/Ligand System Potential Product
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / Base2-Aryl-6-fluoro-4-methylquinoline
HeckAlkenePd(OAc)₂ / P(o-tol)₃2-Alkenyl-6-fluoro-4-methylquinoline
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI2-Alkynyl-6-fluoro-4-methylquinoline
Buchwald-HartwigAminePd₂(dba)₃ / Xantphos2-Amino-6-fluoro-4-methylquinoline

This table presents potential cross-coupling reactions and products based on general principles of palladium catalysis.

Borylation Reactions for Functionalization of Fluoroquinolines

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of heterocycles, including fluoroquinolines. acs.org This method allows for the direct conversion of a C-H bond into a C-B bond, creating a boronic ester that can then be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org

For a substrate like this compound, iridium-catalyzed borylation could potentially occur at one of the available C-H positions on the quinoline ring. The regioselectivity of this reaction is often directed by steric and electronic factors. The resulting borylated quinoline is a versatile intermediate that can be coupled with a range of brominated substrates in high-yielding, palladium-catalyzed Suzuki-Miyaura reactions. acs.org This two-step sequence of borylation followed by cross-coupling provides a flexible and efficient route to a wide variety of substituted fluoroquinolines. acs.org

Reaction Step Reagents Purpose
Iridium-Catalyzed Borylation[Ir(cod)OMe]₂, dtbpy, B₂pin₂Introduction of a boronic ester group
Suzuki-Miyaura CouplingAryl/Alkyl Halide, Pd Catalyst, BaseFormation of a new C-C bond

This table outlines the key steps and reagents in a borylation-cross-coupling sequence for functionalizing fluoroquinolines.

Spectroscopic and Structural Elucidation Studies of 2 Chloro 6 Fluoro 4 Methylquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon frameworks.

Proton NMR (¹H NMR) is instrumental in identifying the number and environment of hydrogen atoms in a molecule. For a compound like 2-chloro-6-fluoro-4-methylquinoline, the ¹H NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons.

The methyl group (CH₃) at the C4 position typically appears as a sharp singlet in the upfield region of the spectrum, generally around δ 2.5-2.7 ppm. researchgate.net The aromatic protons on the quinoline (B57606) ring system will resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. Their specific chemical shifts and splitting patterns are influenced by the substituents on the ring.

For instance, in the related compound 7-fluoro-2-methylquinoline, aromatic protons show complex splitting patterns due to proton-proton and proton-fluorine couplings. chemicalbook.com In this compound, the proton at C3 would likely appear as a singlet. The protons on the benzo-ring (H5, H7, H8) would exhibit splitting patterns dictated by their coupling with each other and with the fluorine atom at C6. Specifically, H5 would likely be a doublet of doublets due to coupling with H7 and the fluorine at C6. H7 would also be a doublet of doublets, and H8 would be a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (at C4)~2.7Singlet (s)
H3~7.2Singlet (s)
H5~7.8Doublet of Doublets (dd)
H7~7.5Doublet of Doublets (dd)
H8~8.0Doublet (d)

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) provides direct insight into the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in this compound will produce a distinct signal, though quaternary carbons (those without attached protons) are often weaker. oregonstate.edu The chemical shifts are highly dependent on the electronic environment.

The carbon of the methyl group (C4-CH₃) is expected in the upfield region (δ 18-25 ppm). The aromatic and heterocyclic carbons resonate in the downfield region (δ 110-165 ppm). The presence of electronegative substituents like chlorine and fluorine significantly influences the chemical shifts of the carbons to which they are attached. The C-Cl bond will shift the C2 carbon downfield, while the C-F bond will cause a large downfield shift for C6 and introduce C-F coupling. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2~152
C3~122
C4~148
C4a~127
C5~125 (doublet, JCF)
C6~160 (doublet, 1JCF)
C7~115 (doublet, JCF)
C8~130
C8a~147
CH₃ (at C4)~19

Note: These are predicted values based on analogous structures and known substituent effects. oregonstate.edunih.gov Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu A cross-peak in the COSY spectrum indicates a correlation between two different proton signals, allowing for the mapping of proton-proton networks throughout the molecule. youtube.com For this compound, COSY would be crucial for confirming the assignments of the aromatic protons H5, H7, and H8 by showing their coupling relationships.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : The HSQC or HMQC experiment correlates proton signals with the signals of directly attached carbons. youtube.com Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon atom, providing unambiguous C-H bond correlations. reddit.commagritek.com This would allow for the definitive assignment of the protonated carbons in the quinoline ring system and the methyl group.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum is a plot of absorbance versus wavenumber and is characteristic of the molecule's functional groups.

For this compound, the FT-IR spectrum would display characteristic bands for the quinoline core and its substituents. Key expected vibrations include:

Aromatic C-H stretching : Typically observed above 3000 cm⁻¹.

C=N and C=C stretching : These vibrations from the quinoline ring system are expected in the 1600-1450 cm⁻¹ region.

C-F stretching : A strong absorption band typically appears in the 1250-1000 cm⁻¹ range.

C-Cl stretching : This vibration usually occurs in the 850-550 cm⁻¹ region.

CH₃ bending : Asymmetric and symmetric bending vibrations for the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. researchgate.net

Studies on similar molecules like 2-chloro-6-methyl pyridine (B92270) and other substituted quinolines confirm these general absorption regions. researchgate.netorientjchem.org

Table 3: Characteristic FT-IR Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H stretch3100-3000
Aliphatic C-H stretch (CH₃)2980-2870
C=N / C=C ring stretch1600-1450
CH₃ bending1450, 1375
C-F stretch1250-1000
C-H out-of-plane bend900-675
C-Cl stretch850-550

Note: These are typical frequency ranges based on data from analogous compounds. researchgate.netresearchgate.net

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting spectrum provides information on molecular vibrations. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The C-Cl and C-F stretching modes are also Raman active. The combination of FT-IR and Raman spectra provides a more complete vibrational profile of the molecule. researchgate.net For example, in studies of 2-chloro-6-methylbenzonitrile, both FT-IR and Raman spectra were used to provide a comprehensive vibrational assignment. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, the calculated exact mass is a critical piece of data for its definitive identification. This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

ParameterValue
Molecular Formula C₁₀H₇ClFN
Monoisotopic Mass 195.0251 u
Calculated Average Mass 195.636 u

This table presents the theoretical mass values for this compound.

Gas chromatography-mass spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS is employed to assess the purity of a sample and to confirm the identity of the compound. The gas chromatogram will show a peak at a specific retention time corresponding to the compound, and the mass spectrum of that peak will exhibit a molecular ion peak and a characteristic fragmentation pattern that serves as a molecular fingerprint.

A patent document describes the use of high-performance liquid chromatography-mass spectrometry (HPLC-MS) for the analysis of related compounds, indicating that such hyphenated techniques are standard for the characterization of quinoline derivatives. google.com

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing insights into the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the quinoline chromophore. The positions and intensities of these bands are influenced by the substituents on the quinoline ring. The chloro, fluoro, and methyl groups can cause shifts in the absorption maxima (λmax) compared to the parent quinoline molecule. These shifts, known as batochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, provide valuable information about the electronic effects of the substituents on the conjugated π-system of the quinoline core.

The UV-Vis spectrum of this compound can be influenced by the pH of the solution. The nitrogen atom in the quinoline ring can be protonated in acidic conditions, leading to changes in the electronic structure and, consequently, the absorption spectrum. Studying these pH-dependent shifts can provide information about the pKa of the compound and the nature of the electronic transitions in the protonated and deprotonated forms.

Photoelectron Spectroscopy (UPS/XPS) for Electronic Structure Analysis

Photoelectron spectroscopy is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a sample when it is irradiated with X-rays (X-ray Photoelectron Spectroscopy, XPS) or ultraviolet photons (Ultraviolet Photoelectron Spectroscopy, UPS). This technique provides direct information about the elemental composition and the electronic state of the elements within a material.

For this compound, XPS can be used to identify the core-level binding energies of carbon, nitrogen, chlorine, and fluorine. The chemical shifts in these binding energies can reveal information about the chemical bonding and local environment of each element. UPS, on the other hand, probes the valence electronic states and can provide insights into the molecular orbitals involved in chemical bonding.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) is a powerful analytical technique for determining the solid-state structure of crystalline materials. It provides precise information about the arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This data is fundamental to understanding the relationship between molecular structure and the macroscopic properties of a compound. While specific crystallographic data for this compound is not prominently available in the reviewed literature, analysis of closely related quinoline derivatives provides significant insight into the structural characteristics of this class of compounds.

Detailed research on various substituted chloro-quinolines reveals common structural motifs and the influence of different substituents on the crystal packing. For instance, the quinoline ring system in these derivatives is typically found to be nearly planar.

Studies on related compounds have provided detailed crystallographic data. For example, the crystal structure of 2-Chloro-6-methylquinoline-3-carbaldehyde was determined to be in the monoclinic system. nih.gov The quinolinyl fused-ring of this compound is almost planar, with a root-mean-square (r.m.s.) deviation of 0.013 Å. nih.gov Similarly, 4-Azido-2-chloro-6-methylquinoline also features a planar quinoline ring system with a maximum deviation of 0.0035 Å. researchgate.net Its crystal structure is stabilized by van der Waals forces and π–π stacking interactions, with a centroid–centroid distance of 3.6456 (17) Å. researchgate.net

The analysis of 3-bromomethyl-2-chloro-quinoline shows it crystallizes in the triclinic space group P'1. ansfoundation.org Its structure is stabilized by one intramolecular C-H…Cl hydrogen bond and one intermolecular C-H…N interaction, in addition to van der Waals forces. ansfoundation.org In another example, 4-Chloro-2,5-dimethylquinoline molecules are essentially planar and are stacked along the a-axis, with the centroids of the benzene (B151609) and pyridine rings alternately separated by 3.649 (1) and 3.778 (1) Å. researchgate.net

These examples demonstrate how XRD studies elucidate the precise three-dimensional arrangement of atoms and the nature of non-covalent interactions that govern the crystal packing of substituted quinolines. Such information is crucial for correlating the molecular structure with the physicochemical properties of the material.

Interactive Table of Crystallographic Data for Quinoline Derivatives

Compound NameChemical FormulaCrystal SystemSpace GroupUnit Cell ParametersRef.
2-Chloro-6-methylquinoline-3-carbaldehyde C₁₁H₈ClNOMonoclinicP2₁/na = 5.944(1) Å, b = 3.9210(19) Å, c = 20.390(2) Å, β = 101.377(15)° nih.gov
3-bromomethyl-2-chloro-quinoline C₁₀H₇BrClNTriclinicP'1a = 6.587(2) Å, b = 7.278(3) Å, c = 10.442(3) Å, α = 83.59(3)°, β = 75.42(2)°, γ = 77.39(3)° ansfoundation.org
4-Chloro-2,5-dimethylquinoline C₁₁H₁₀ClNMonoclinicP2/ca = 3.778(1) Å, b = 23.953(6) Å, c = 10.344(2) Å, β = 93.30(1)° researchgate.net
Quinolin-8-yl 4-Chlorobenzoate C₁₆H₁₀ClNO₂MonoclinicP2₁/ca = 11.085(2) Å, b = 13.902(3) Å, c = 8.879(2) Å, β = 98.78(3)° mdpi.com

Computational and Theoretical Investigations of 2 Chloro 6 Fluoro 4 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the energy and electronic distribution within a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a mainstay in computational chemistry for its balance of accuracy and computational cost.

A primary application of DFT is geometry optimization . This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy state on the potential energy surface. For 2-Chloro-6-fluoro-4-methylquinoline, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would yield the precise bond lengths, bond angles, and dihedral angles. dergipark.org.tr Although specific data for the title compound is not published, studies on similar molecules like 6-chloroquinoline (B1265530) and 2,6-dichloro-4-fluoro phenol (B47542) have successfully used this method to produce optimized structural parameters that are in good agreement with experimental data where available. dergipark.org.trsemanticscholar.org

The optimized geometry serves as the foundation for calculating various other electronic properties, including the distribution of electron density, which is key to understanding the molecule's stability and reactivity.

Table 1: Representative Optimized Geometrical Parameters for a Quinoline (B57606) Derivative (6-Chloroquinoline) using DFT/B3LYP/6-311++G(d,p)

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C31.366C3-C2-N1123.5
C2-N11.314C9-N1-C2117.4
C4-C101.417C5-C10-C9120.3
C6-Cl11.745C7-C6-C5121.2
Note: This data is for 6-chloroquinoline and is presented to illustrate the typical output of a DFT geometry optimization. dergipark.org.tr Data for this compound would be different.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate the properties of molecules in the presence of time-dependent electric fields, such as those from light waves. It is particularly effective for predicting the electronic absorption spectra (like UV-Vis spectra) of molecules. dergipark.org.tr

For this compound, TD-DFT calculations would identify the energies of its electronic transitions, which correspond to the absorption peaks in its UV-Vis spectrum. dergipark.org.tr These transitions typically involve the promotion of an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied one. For instance, in a study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde, TD-DFT was used to calculate the excitation energies and oscillator strengths, which determine the wavelength and intensity of absorption bands. dergipark.org.tr Such an analysis for this compound would reveal its light-absorbing properties, which is crucial for applications in photochemistry and materials science.

Ab Initio Methods for Molecular Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding molecular properties, although it does not account for electron correlation as comprehensively as DFT.

Ab initio calculations, like DFT, can be used to determine optimized geometries and other molecular properties. researchgate.net For instance, a comparative study on 2-bromo-6-chloro-4-fluoroaniline (B1268482) utilized both HF and DFT methods to compute its geometry and vibrational frequencies. researchgate.net Applying ab initio methods to this compound would provide a baseline theoretical description of its structure and electronic characteristics, which can be systematically improved by using more advanced, correlated ab initio techniques.

Molecular Descriptors and Reactivity Analysis

Beyond structure and spectra, computational methods can quantify a molecule's reactivity through various descriptors. These indices help predict how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap suggests the molecule is more reactive. semanticscholar.org For this compound, a DFT calculation would provide the energies of these orbitals and the resulting energy gap. Studies on related quinolines, such as 2-Chloro-7-Methylquinoline-3-Carbaldehyde, have shown HOMO-LUMO gaps around 3.75-3.84 eV, indicating significant stability. dergipark.org.tr

Table 2: Illustrative Frontier Molecular Orbital Data for a Quinoline Derivative (trans-2-Chloro-7-Methylquinoline-3-Carbaldehyde)

OrbitalEnergy (eV)
HOMO-6.45
LUMO-2.70
Energy Gap (ΔE) 3.75
Note: This data is for a related quinoline derivative and serves as an example. dergipark.org.tr The values for this compound would differ.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to indicate charge distribution: red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral potential. researchgate.net

For this compound, an MEP map would reveal the most electron-rich and electron-poor regions. Typically, in quinoline derivatives, the nitrogen atom is an electron-rich site (red or yellow), making it a likely center for protonation or coordination. The halogen substituents (chloro and fluoro) would also influence the potential, generally acting as electron-withdrawing groups and creating adjacent electron-poor regions. This analysis provides a qualitative prediction of intermolecular interactions and chemical reactivity. researchgate.netresearchgate.net

Chemical Hardness, Softness, Electronegativity, and Electrophilicity Indices

Electronegativity (χ): Represents a molecule's ability to attract electrons. It is the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard" and are generally more stable and less reactive.

Chemical Softness (S): The reciprocal of hardness, softness indicates a molecule's polarizability and reactivity. "Soft" molecules have a small HOMO-LUMO gap and are more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is a measure of the stabilization in energy after a system accepts an additional electronic charge from the environment.

These parameters are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO), which can be determined using computational methods like DFT. asianpubs.orgnih.gov The operational formulas are based on Koopmans' theorem. asianpubs.org While specific DFT calculations for this compound are not found in the reviewed literature, the table below defines these important theoretical descriptors.

DescriptorFormulaSignificance
Electronegativity (χ) χ = - (ELUMO + EHOMO) / 2Measures the tendency to attract electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Indicates stability and resistance to charge transfer.
Chemical Softness (S) S = 1 / ηReciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω) ω = μ² / 2η = (ELUMO + EHOMO)² / 4(ELUMO - EHOMO)Measures the propensity of a species to accept electrons.

Table 1: Global Reactivity Descriptors and Their Calculation Formulas.

Atomic Charge Analysis (e.g., Mulliken charge analysis)

Atomic charge analysis is a computational method used to assign partial atomic charges to individual atoms within a molecule. This provides a quantitative view of the intramolecular charge distribution, which is crucial for understanding a molecule's electrostatic potential, reactivity, and intermolecular interactions.

Mulliken population analysis is a common method that partitions the total electron density among the atoms. arabjchem.org It calculates charges based on the coefficients of the basis functions in the molecular orbitals. arabjchem.org By identifying the charge on each atom, one can pinpoint potential electrophilic (positive charge) and nucleophilic (negative charge) sites. For instance, in quinoline derivatives, the nitrogen atom is typically a site of negative charge, making it a potential hydrogen bond acceptor or a coordination site for metals. The carbon atom attached to the chlorine is expected to be electropositive and thus a potential site for nucleophilic attack.

It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation, and alternative methods like Natural Population Analysis (NPA) or electrostatic potential (ESP) fitting are also used for more robust charge assignments. While no specific Mulliken charge data has been published for this compound, analysis of similar molecules like 2,6-dichloro-4-fluoro phenol demonstrates how DFT calculations are used to map the charge distribution across the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that the structural properties of a molecule, quantified by molecular descriptors, determine its activity.

The QSAR process involves:

Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). rsc.org

Model Development: Statistical methods, most commonly multiple linear regression (MLR), are used to build a mathematical equation that relates a selection of descriptors to the biological activity. rsc.org

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics and external or internal validation sets.

QSAR studies are frequently performed on quinoline derivatives to predict their potential as anticancer or anti-HIV agents. mdpi.com For example, QSAR models for diarylaniline analogues, which have structural similarities, have been used to predict anti-HIV-1 activity. rsc.org Although a specific QSAR model for this compound is not available in the surveyed literature, this approach represents a key in silico strategy for guiding the synthesis of more potent analogues.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to the active site of a macromolecular target, such as a protein or enzyme. researchgate.net This technique is essential in drug discovery for identifying potential drug candidates, elucidating binding mechanisms, and understanding structure-activity relationships at a molecular level.

The process involves placing the ligand (e.g., this compound) into the binding site of a target protein with a known three-dimensional structure. A scoring function is then used to estimate the binding affinity, with more negative scores typically indicating stronger binding. researchgate.net

Derivatives of quinoline have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors for various therapeutic targets. These studies highlight the types of interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that govern the binding of quinoline-based ligands. While specific docking results for this compound are not published, studies on similar compounds provide insight into its potential biological targets.

Potential Protein TargetTherapeutic AreaKey Interactions for Quinoline Ligands
HIV Reverse Transcriptase Antiviral (HIV)Interactions with key amino acid residues in the non-nucleoside inhibitor binding pocket. researchgate.net
PI3Kα (Phosphatidylinositol 3-kinase α) AnticancerHydrogen bonding and hydrophobic interactions within the kinase domain.
Telomerase AnticancerBinding to the active site of the telomerase enzyme. researchgate.net

Table 2: Potential Protein Targets for Quinoline Derivatives Investigated via Molecular Docking.

In Silico Predictions of Biological Potency

In silico prediction of biological potency refers to the use of computational methods to estimate the efficacy of a compound before its synthesis and in vitro testing. This is not a single technique but rather an outcome derived from a combination of computational approaches, primarily molecular docking and QSAR.

Molecular Docking predicts potency by calculating the binding affinity or docking score of a ligand to its target receptor. researchgate.net A strong predicted binding affinity suggests that the compound may be a potent inhibitor.

QSAR models predict potency by using a statistically derived equation that correlates structural descriptors with a known biological activity, such as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). rsc.org

These predictive tools are invaluable for screening large virtual libraries of compounds, prioritizing candidates for synthesis, and optimizing lead compounds to enhance their potency. For a novel compound like this compound, these in silico methods would be the first step in assessing its potential as a biologically active agent.

Investigation of Protonation Equilibria and Metal Ion Sensitivity

The quinoline scaffold contains a nitrogen atom that can participate in protonation equilibria and coordinate with metal ions. Computational studies, particularly using DFT, are effective in investigating these properties.

Protonation Equilibria: The nitrogen atom in the quinoline ring is basic and can be protonated in acidic conditions. Computational chemistry can predict the proton affinity (PA) in the gas phase and the acid dissociation constant (pKa) in solution. mdpi.com These calculations help in understanding the behavior of the molecule in different pH environments, which is critical for its biological activity and pharmacokinetic properties. Studies on quinoline derivatives show that theoretical calculations can achieve good agreement with experimental pKa values, providing insight into how different substituents affect the basicity of the quinoline nitrogen. mdpi.com

Metal Ion Sensitivity: Quinoline derivatives, especially those with additional chelating groups like hydroxyls, are widely studied as fluorescent chemosensors for metal ions. nih.gov The binding of a metal ion to the quinoline ligand can cause significant changes in its photophysical properties, such as a shift in fluorescence emission or a change in intensity. Computational studies can model the coordination of metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺) to the ligand, calculate binding affinities, and help interpret the resulting spectroscopic changes. researchgate.net These theoretical investigations are crucial for the rational design of selective and sensitive metal ion sensors based on the quinoline framework. nih.gov

Biological Activity and Medicinal Chemistry Research on 2 Chloro 6 Fluoro 4 Methylquinoline and Analogs

Anticancer Activity Research

The quest for novel and more effective anticancer agents has led researchers to explore a wide array of synthetic compounds, including derivatives of 2-Chloro-6-fluoro-4-methylquinoline.

Research has demonstrated the antiproliferative potential of derivatives of this compound against several human cancer cell lines. In one study, two series of novel 2-substituted-4-amino-6-halogenquinolines, using 4-chloro-6-fluoro-2-methylquinoline (B103436) as a key starting material, were synthesized and evaluated. nih.gov The resulting compounds, particularly those with 2-arylvinyl substituents, showed promising antiproliferative activity. nih.gov

One derivative, compound 8e, emerged as a particularly potent agent, exhibiting significant activity against H-460 (large cell lung carcinoma), HT-29 (colon adenocarcinoma), HepG2 (hepatocellular carcinoma), and SGC-7901 (gastric adenocarcinoma) cell lines. nih.gov Its inhibitory concentrations were notably lower than the reference drug gefitinib (B1684475) in several cases. nih.gov

The anticancer effects of quinoline (B57606) derivatives are often attributed to specific mechanisms of action at the cellular level, including the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

Apoptosis Induction: Analogs of this compound have been shown to induce apoptosis in cancer cells. For instance, 6-Fluoro-2-methylquinolin-4-ol, a related compound, is reported to trigger apoptosis by activating caspases and other apoptotic pathways. Another quinolone derivative, 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1), induces apoptosis through a mitochondrial-dependent pathway in colorectal adenocarcinoma cells. nih.gov This suggests that apoptosis induction is a common mechanistic pathway for anticancer quinolines.

Angiogenesis Inhibition: A series of 4-oxyquinoline derivatives have been developed as potent inhibitors of angiokinases, which are crucial for tumor angiogenesis. nih.govdoaj.org One notable example, WXFL-152, a complex quinoline derivative, functions as a triple angiokinase inhibitor by targeting VEGFR2, FGFRs, and PDGFRβ simultaneously. nih.govdoaj.orgresearchgate.net This multipronged attack on vascular endothelial cells and pericytes effectively curtails tumor growth by cutting off its blood supply. nih.govdoaj.org

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic efficacy of lead compounds. For the 2-substituted-4-amino-6-halogenquinolines, SAR studies revealed several key insights. nih.gov The introduction of an ethylene (B1197577) linkage between the quinoline nucleus and an aryl moiety at the C-2 position was found to significantly enhance antiproliferative activity. nih.gov Furthermore, the nature and position of substituents on the aryl ring played a critical role in determining the potency of the compounds. nih.gov

In the development of the angiokinase inhibitor WXFL-152, SAR studies indicated that the substitution pattern on the phenyl ring was critical for inhibiting multiple kinases. nih.gov Specifically, a 1-chloro-2-fluorobenzene (B165100) group at a particular position was identified as optimal for achieving the desired cytotoxicity against human umbilical vein endothelial cells (HUVECs). nih.govresearchgate.net The size and nature of substituents in other regions of the molecule were also found to influence the inhibitory activity against specific kinases like VEGFR2, FGFR1, and PDGFRβ. nih.gov

Antimicrobial Activity Investigations

In addition to anticancer research, quinoline derivatives have been a focus of antimicrobial investigations due to their potential to combat bacterial and fungal pathogens.

Derivatives of 2-chloroquinoline (B121035) have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, hydrazone derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) have shown moderate to good antibacterial efficacy. researchgate.net Another study on 2-chloroquinoline scaffold derivatives reported their synthesis and in-vitro antimicrobial screening. researchgate.net The mechanism of antimicrobial action for some quinoline compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication in bacteria.

The antifungal potential of chloro-substituted compounds has been explored in various studies. Hydrazone derivatives of 2-chloro-6-methylquinoline (B1583817) were tested for their antifungal activity against several fungal strains, including Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. researchgate.net While specific data for this compound is limited in the provided context, the general antifungal activity of related quinoline structures suggests a potential area for further investigation. For instance, 2-chloro-N-phenylacetamide has been shown to have fungicidal and antibiofilm activity against fluconazole-resistant Candida species. scielo.br

Antimalarial Potential and Related Derivatives

Quinoline derivatives have historically been pivotal in the fight against malaria, with quinine (B1679958) being a classic example of a potent antimalarial drug. nih.gov The 4-aminoquinoline (B48711) core is a well-established pharmacophore for antimalarial activity, although resistance to drugs like chloroquine (B1663885) has necessitated the development of new analogs. nih.govnih.gov

Research into the structure-activity relationship (SAR) of quinoline derivatives has revealed key features for antimalarial efficacy. For instance, the presence of a chlorine atom at the 7-position of the quinoline ring is often associated with significant antimalarial activity. youtube.com Modifications at other positions, such as the introduction of an arylvinyl group at the 2-position, have led to compounds with potent activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov Specifically, 6-chloro-2-arylvinylquinolines have shown promise, with some analogs demonstrating enhanced potency. nih.gov

Furthermore, the synthesis of hybrid molecules, combining the quinoline scaffold with other pharmacologically active moieties, is a strategy to overcome drug resistance and enhance activity. rsc.org For example, quinoline-sulfonamide hybrids have been investigated for their antimalarial properties. mdpi.com The goal of these synthetic efforts is to develop novel compounds that are effective against resistant malaria parasites and potentially possess transmission-blocking capabilities. nih.govmdpi.com

Table 1: Antimalarial Activity of Selected Quinoline Derivatives

Compound Target/Strain Activity Reference
6-Chloro-2-arylvinylquinolines P. falciparum Dd2 strain Potent, with EC50 values in the nanomolar range nih.gov
Monoquinoline (MAQ) and Bisquinoline (BAQ) analogs P. falciparum Active in the nanomolar range nih.gov
Quinoline-sulfonamide hybrids P. falciparum Lower activity than chloroquine but with low toxicity mdpi.com
7-chloro-4-quinolinylhydrazones M. tuberculosis H37Rv MIC of 2.5 µg/mL for some derivatives nih.gov

Antitubercular Activity

The quinoline scaffold is a recognized pharmacophore in the development of antitubercular agents. nih.govresearchgate.net Derivatives of quinoline have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains. rsc.orgnih.gov

One approach to developing new antitubercular drugs involves the synthesis of hybrid compounds that combine the quinoline core with other antitubercular pharmacophores. For instance, combining quinoline or isoquinoline (B145761) with thiosemicarbazide (B42300) has yielded compounds with notable activity against the H37Rv strain of M. tuberculosis. nih.gov Another strategy involves tethering isatin (B1672199) to a quinoline scaffold, which has produced compounds with potent activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. mdpi.com

Structure-activity relationship studies have provided insights into the features that enhance antitubercular activity. For example, in a series of 4-anilinoquinolines and 4-anilinoquinazolines, the presence of a 4-methyl benzyl (B1604629) ether linked to the quinoline scaffold resulted in the most potent activity observed in the study. nih.gov The inclusion of fluorine substitutions on the phenyl ring of anilinoquinazolines also markedly increased their activity against M. tuberculosis. nih.gov

Table 2: Antitubercular Activity of Selected Quinoline Derivatives

Compound/Derivative Series Target/Strain Key Findings Reference
Quinoline-thiosemicarbazide hybrids M. tuberculosis H37Rv Compound 5 showed remarkable activity (MIC = 2 µg/ml) and was found to be a potential inhibitor of the KatG protein. nih.gov
Isatin-tethered quinolines Drug-susceptible, MDR, and XDR M. tuberculosis Compound Q8b, with an N-benzyl substitution, exhibited the best activities with MICs of 0.06, 0.24, and 1.95 µg/mL, respectively. mdpi.com
4-Anilinoquinolines and 4-anilinoquinazolines M. tuberculosis The 4-methyl benzyl ether linked compound 34 was the most potent, with an MIC90 in the 0.63-1.25 µM range. nih.gov
7-Chloro-4-quinolinylhydrazones M. tuberculosis H37Rv Compounds 3f , 3i , and 3o exhibited significant activity with a MIC of 2.5 µg/mL. nih.gov

Anti-inflammatory and Analgesic Research

Quinoline derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. nih.govbenthamdirect.com The anti-inflammatory effects of these compounds are often attributed to their ability to modulate various inflammatory pathways. nih.gov For example, some quinoline derivatives have been found to inhibit the production of pro-inflammatory cytokines. acs.org

In a study on quinoline and quinazoline (B50416) derivatives, compound 1a , a quinoline derivative with a 2-(1-methylimidazolyl) moiety, demonstrated a potent anti-inflammatory effect in a rat model of adjuvant arthritis. acs.org Further research has explored the structure-activity relationships of these compounds, indicating that the nature and position of substituents on the quinoline ring are critical for their anti-inflammatory activity. nih.govacs.org For instance, quinolines with a carboxamide moiety have shown antagonism of the transient receptor potential vanilloid 1 (TRPV1), a key target in pain and inflammation, while those with a carboxylic acid group have exhibited cyclooxygenase (COX) inhibition. nih.gov

Some quinoline-related carboxylic acid derivatives have displayed significant anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Additionally, certain quinoline derivatives have demonstrated antinociceptive (pain-relieving) effects in in vivo models. scielo.br

Table 3: Anti-inflammatory and Analgesic Activity of Selected Quinoline Derivatives

Compound/Derivative Series Model/Target Key Findings Reference
Quinoline derivative 1a Adjuvant arthritis rat model Potent anti-inflammatory effect. acs.org
Quinoline-4-carboxylic and quinoline-3-carboxylic acids LPS-induced inflammation in RAW264.7 macrophages Appreciable anti-inflammatory affinities comparable to indomethacin. nih.gov
Quinoline derivatives with carboxamide moiety Transient Receptor Potential Vanilloid 1 (TRPV1) Displayed TRPV1 antagonism. nih.gov
Quinoline derivative without selenium (compound a ) Formalin-induced nociception in mice Caused inhibition of licking time in both phases and edema formation. scielo.br

Antiviral and Anti-protozoal Studies

The quinoline scaffold has been identified as a promising framework for the development of antiviral and anti-protozoal agents. nih.govnih.gov Quinoline derivatives have shown activity against a range of viruses, including Zika virus, enterovirus, herpes virus, and SARS-CoV-2. nih.govresearchgate.net

In the context of SARS-CoV-2, a novel quinoline-based drug candidate, Jun13296, which acts as a papain-like protease (PLpro) inhibitor, has demonstrated potent antiviral and anti-inflammatory effects in vivo. news-medical.net This compound showed greater antiviral efficacy compared to earlier analogs. news-medical.net Another study reported that certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were effective in inhibiting Zika virus (ZIKV) replication, with some showing activity comparable to mefloquine. nih.gov Furthermore, two quinoline derivatives demonstrated dose-dependent inhibition of dengue virus serotype 2, possibly by interfering with the early stages of the viral infection. nih.gov

Beyond antiviral activity, quinoline derivatives have also been explored for their anti-protozoal effects. rsc.orgnih.gov

Table 4: Antiviral Activity of Selected Quinoline Derivatives

Compound/Derivative Series Virus Key Findings Reference
Jun13296 (Quinoline-based PLpro inhibitor) SARS-CoV-2 Potent antiviral and anti-inflammatory effects in vivo. news-medical.net
2,8-bis(trifluoromethyl)quinoline derivatives Zika Virus (ZIKV) Some derivatives showed antiviral activity similar to mefloquine. nih.gov
Quinoline derivatives 1 and 2 Dengue Virus Serotype 2 Dose-dependent inhibition in the low and sub-micromolar range. nih.gov
Quinoline-based chalcones HIV Reverse Transcriptase Chloro- and bromo-substituted quinoline-containing compounds showed potent cytotoxicity against HIV-RT. nih.gov

Central Nervous System (CNS) Activity and Neuroprotective Effects

Quinoline and its derivatives have emerged as compounds of interest for their potential effects on the central nervous system (CNS) and as neuroprotective agents. bohrium.comresearchgate.net Research has focused on their ability to act as antioxidants and to inhibit key enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govbohrium.comresearchgate.net

A systematic study of 8,536 quinoline derivatives identified several candidates with promising antioxidant and neuroprotective properties. nih.govresearchgate.net Through computational screening and analysis, derivatives were identified that are predicted to inhibit enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). nih.govbohrium.comresearchgate.net Specifically, derivatives dQ49, dQ829, dQ8368, and dQ2357 were proposed for further investigation, with dQ829 highlighted as a particularly strong candidate for its antioxidant and potential neuroprotective effects. bohrium.com

The neuroprotective potential of quinoline derivatives is often linked to their antioxidant capacity, which helps to mitigate oxidative stress, a key factor in the pathology of neurodegenerative diseases. nih.govbohrium.com Additionally, some 8-hydroxy quinoline derivatives, such as clioquinol (B1669181) and PBT2, have been investigated in clinical trials for their neuroprotective effects in Alzheimer's disease. tandfonline.com

Other Pharmacological Activities (e.g., Antioxidant, Anticonvulsant)

In addition to the activities mentioned above, quinoline derivatives have been explored for a variety of other pharmacological effects, notably as antioxidants and anticonvulsants. nih.govresearchgate.net The antioxidant properties of quinolines are significant as oxidative stress is implicated in numerous diseases. bohrium.com

Several studies have demonstrated the free radical scavenging capabilities of quinoline derivatives. scielo.brbohrium.comscielo.br For instance, a study investigating a new class of quinoline derivatives found that a compound without selenium (compound a ) exhibited the most significant antioxidant activity in a TBARS assay and also showed antinociceptive effects. scielo.br However, not all quinoline derivatives display strong antioxidant properties; one study found that 14 tested quinoline compounds lacked DPPH radical scavenging capacities when compared to ascorbic acid. nih.gov

The quinoline scaffold has also been recognized for its potential in developing anticonvulsant drugs. nih.govresearchgate.net The diverse pharmacological profile of quinoline derivatives makes them a versatile platform for the discovery of new therapeutic agents for a wide range of conditions. nih.govnih.gov

Computational Pharmacology and Drug Design

Computational methods play an increasingly vital role in the discovery and development of new drugs based on the quinoline scaffold. orientjchem.orgnih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to predict the biological activity of novel quinoline derivatives and to understand their mechanism of action at a molecular level. nih.govnih.gov

For example, molecular docking studies have been used to investigate the binding of quinoline derivatives to various biological targets. In antitubercular research, docking simulations suggested that a synthesized quinoline compound could occupy the active site of the KatG protein in M. tuberculosis. nih.gov Similarly, in the context of anti-HIV research, molecular docking was used to evaluate the binding affinity of newly synthesized quinoline derivatives to the HIV reverse transcriptase enzyme. nih.gov

Computational approaches also facilitate the rational design of new compounds with improved pharmacological profiles. nih.govresearchgate.net By analyzing large chemical spaces of quinoline derivatives and using selection scores based on bioavailability, toxicity, and manufacturability, researchers can identify the most promising candidates for further experimental investigation. nih.govresearchgate.net This integration of computational and experimental methods accelerates the drug discovery process and aids in the development of more effective and targeted therapies.

Advanced Applications and Future Research Directions

Applications in Materials Science (e.g., Optoelectronic Properties)

Quinoline-based compounds are recognized for their high thermal and chemical stability, electron-transporting capabilities, and the ease with which their structures can be modified, making them highly desirable for optoelectronic applications. nih.gov These properties are crucial for the development of Organic Light Emitting Diodes (OLEDs) and solar cells. nih.govcnr.it The electron-withdrawing nature of the quinoline (B57606) ring system plays a significant role in the electron transportation process. nih.gov

While specific studies on the optoelectronic properties of 2-Chloro-6-fluoro-4-methylquinoline are not extensively documented, the presence of electron-withdrawing chloro and fluoro groups on the quinoline core is expected to influence its electronic characteristics. These substitutions can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in optoelectronic devices. Research on other functionalized quinazolines and pyrimidines has demonstrated that the incorporation of various fragments can lead to materials for OLEDs, including white OLEDs and highly efficient red phosphorescent organic light-emitting diodes. researchgate.net It is plausible that derivatives of this compound could be synthesized to create novel materials with tailored photophysical properties for such applications.

Table 1: Potential Optoelectronic Applications of Quinoline Derivatives

ApplicationKey Properties of Quinoline ScaffoldPotential Role of this compound
Organic Light-Emitting Diodes (OLEDs)Electron-transporting capability, thermal and chemical stability. nih.govThe chloro and fluoro substituents can modify the electron affinity and charge transport properties, potentially leading to improved device efficiency and stability.
Solar CellsStructural versatility for creating donor-acceptor systems.Can serve as a building block for synthesizing more complex molecules with tailored absorption spectra and energy levels for efficient charge separation.
Nonlinear Optical (NLO) MaterialsExtended π-conjugated systems in derivatives. nih.govFurther derivatization could lead to molecules with significant NLO responses for applications in optical communications and data storage.

Use as Precursors for Complex Heterocyclic Systems

The reactivity of the chlorine atom at the 2-position of the quinoline ring makes this compound a valuable precursor for the synthesis of more complex heterocyclic systems. The chloro group can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups and the construction of fused ring systems.

For instance, reactions of 4-alkylamino-2-chloroquinoline-3-carbonitriles with ethyl mercaptoacetate have been shown to yield thieno[2,3-b]quinoline derivatives, which can be further cyclized to form novel tetracyclic ring systems. researchgate.net Similarly, the reaction of 2-chloroquinoline (B121035) derivatives with hydrazine hydrate can lead to the formation of pyrazolo[3,4-b]quinolines, which can then be converted into other complex fused heterocyclic systems. researchgate.net These examples highlight the potential of this compound as a versatile building block in the synthesis of novel polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

Exploration of this compound in Chemical Sensors

Quinoline derivatives have been extensively investigated as fluorescent chemosensors for the detection of various metal ions. rsc.orgnih.govnih.gov The nitrogen atom in the quinoline ring and other potential coordination sites can selectively bind with specific metal ions, leading to a change in the fluorescence properties of the molecule. This "on-off" or "off-on" fluorescence response allows for the sensitive and selective detection of the target analyte.

While the direct application of this compound as a chemical sensor has not been reported, its scaffold provides a promising platform for the design of new sensors. The chloro and fluoro substituents can influence the photophysical properties of the quinoline ring, and the methyl group at the 4-position can be functionalized to introduce specific ion-binding moieties. For example, a novel quinoline-based fluorescent-colorimetric receptor has been designed for the detection of Pb2+ ions in a semi-aqueous medium. rsc.org Another quinoline-based fluorescent probe has been developed for the selective detection of copper ions. rsc.org These studies demonstrate the potential for developing derivatives of this compound as highly selective and sensitive chemical sensors for environmental and biological monitoring.

Development of Novel Synthetic Routes and Sustainable Chemistry

The synthesis of quinoline derivatives is an active area of research, with a growing emphasis on the development of sustainable and environmentally friendly methods. rsc.org Traditional methods for quinoline synthesis often require harsh reaction conditions and the use of hazardous reagents. researchgate.net

Recent advancements have focused on the use of nanocatalysts and green reaction media to improve the efficiency and environmental impact of quinoline synthesis. nih.gov For example, an expedient one-pot sustainable synthesis of quinoline analogues has been developed using a copper catalyst and glucose-based ionic liquids. rsc.org Another approach involves the use of an iron-catalyzed methodology for the functionalization of quinoline-N-oxides, with water being the only by-product. rsc.org The development of such green protocols for the synthesis of this compound and its derivatives would be a significant step towards more sustainable chemical manufacturing.

Table 2: Green Chemistry Approaches in Quinoline Synthesis

ApproachDescriptionPotential Advantages
NanocatalysisUse of metallic or metal oxide nanoparticles as catalysts. nih.govHigh catalytic activity, recyclability, and potential for milder reaction conditions.
Ionic LiquidsUse of non-volatile, recyclable ionic liquids as solvents and catalysts. rsc.orgImproved reaction rates, selectivity, and ease of product separation.
Metal-Free SynthesisDevelopment of synthetic routes that avoid the use of transition metals. acs.orgReduced cost, toxicity, and environmental impact.
C-H ActivationDirect functionalization of C-H bonds to avoid pre-functionalization steps. rsc.orgIncreased atom economy and reduced waste generation.

Expanding the Pharmacological Spectrum through Targeted Derivatization

Quinoline derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. orientjchem.orgnih.govnih.govrsc.orgresearchgate.netresearchgate.net The specific biological activity of a quinoline derivative is highly dependent on the nature and position of the substituents on the quinoline ring. nih.gov

The structure of this compound offers multiple sites for targeted derivatization to expand its pharmacological profile. The chloro group at the 2-position can be substituted with various amines, thiols, or other nucleophiles to generate a library of new compounds. The fluoro group at the 6-position is known to enhance the antibacterial activity of some quinoline derivatives. orientjchem.org The methyl group at the 4-position can also be modified. Through systematic derivatization and subsequent biological screening, it may be possible to identify novel compounds with enhanced potency and selectivity for specific biological targets. For example, quinoline-chalcone hybrids have been identified as promising scaffolds for drug discovery. nih.gov

In-depth Mechanistic Studies of Biological Actions

Understanding the mechanism of action of a drug candidate is crucial for its further development and optimization. For quinoline antimalarial drugs, it is believed that they interfere with the detoxification of heme in the malaria parasite, leading to the accumulation of toxic heme and parasite death. researchgate.netsemanticscholar.org

For derivatives of this compound that exhibit biological activity, in-depth mechanistic studies would be essential. These studies could involve identifying the specific cellular targets of the compound, investigating its effects on key signaling pathways, and elucidating the molecular basis of its therapeutic effects. Such studies would not only provide valuable insights into the biology of the targeted disease but also guide the design of more effective and safer drugs.

Advanced Computational Modeling for Predictive Design

In silico methods, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, are powerful tools in modern drug discovery. nih.govtandfonline.commdpi.commdpi.combiointerfaceresearch.com These computational approaches can be used to predict the biological activity of new compounds, understand their interactions with biological targets, and guide the design of more potent and selective drug candidates.

For this compound, advanced computational modeling could be employed to design new derivatives with improved pharmacological properties. A robust QSAR model could be developed to predict the c-Met kinase inhibition of a series of 4-(2-fluorophenoxy) quinoline derivatives. nih.gov Molecular docking studies could be used to predict the binding modes of these derivatives to their target proteins, and molecular dynamics simulations could provide insights into the stability of the protein-ligand complexes. tandfonline.commdpi.com By integrating these computational approaches with synthetic chemistry and biological testing, it would be possible to accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-6-fluoro-4-methylquinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of halogenated quinolines often involves cyclization reactions or modifications of pre-existing quinoline scaffolds. For example, reductive cyclization of intermediates (e.g., keto esters) or halogenation via electrophilic substitution can introduce chloro and fluoro groups . Reaction conditions such as solvent choice (e.g., 1,2-dimethoxyethane), temperature, and catalysts (e.g., trifluoromethanesulfonic acid) significantly impact yield and purity. Purity (>97% via HPLC) can be achieved using column chromatography or recrystallization, as demonstrated for structurally similar 2-chloro-6-methylquinoline .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm regiochemistry by identifying coupling patterns of aromatic protons and substituents (e.g., methyl groups at position 4) .
  • X-ray crystallography : Programs like SHELXL are critical for refining crystal structures. For example, related quinoline derivatives (e.g., 6-chloro-2-methyl-4-phenylquinoline) have been resolved with R-factors <0.05, ensuring precise bond-length and angle measurements .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas, particularly for distinguishing isomers .

Q. What analytical techniques are recommended for assessing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies using HPLC or LC-MS under stress conditions (e.g., acidic/basic hydrolysis, thermal degradation) can identify degradation products. For fluorinated quinolines, fluorine’s electron-withdrawing effects may enhance stability at acidic pH, as seen in analogues like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate .

Advanced Research Questions

Q. How do electronic effects of the chloro and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of fluorine (ortho/para-directing) and chlorine (meta-directing) alters regioselectivity in Suzuki or Buchwald-Hartwig couplings. Computational studies (DFT) can predict reactive sites, while experimental validation via X-ray crystallography of coupled products (e.g., 4-phenylquinoline derivatives) confirms bond formation .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives across different assays?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%).
  • SAR analysis : Compare substituent effects; for example, trifluoromethyl groups at position 8 in related quinolines enhance antimicrobial activity, while methyl groups may reduce solubility .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC50_{50} values across studies .

Q. How can this compound serve as a scaffold for designing protease inhibitors, and what computational methods validate binding interactions?

  • Methodological Answer :

  • Docking simulations : Tools like AutoDock Vina predict binding poses with target proteases (e.g., HIV-1 protease).
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • Experimental validation : Co-crystallization (e.g., with thrombin) and ITC (isothermal titration calorimetry) quantify binding affinities, as demonstrated for 4-(4-propylbenzenesulfonyl)quinoline derivatives .

Q. What crystallographic challenges arise in resolving this compound derivatives, and how are they addressed?

  • Methodological Answer :

  • Disorder handling : Fluorine’s small atomic radius and high electronegativity can cause disorder in crystal lattices. SHELXL’s PART instruction partitions disordered atoms .
  • Twinned data : For twinned crystals (common in halogenated quinolines), SHELXL’s TWIN command refines data, as applied to 6-chloro-2-methyl-4-phenylquinoline .

Methodological Considerations

  • Synthesis : Prioritize regioselective halogenation protocols to avoid byproducts .
  • Characterization : Combine NMR, X-ray, and HRMS for unambiguous structural assignment .
  • Data interpretation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and avoid common pitfalls like overgeneralization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.